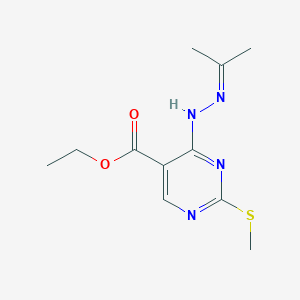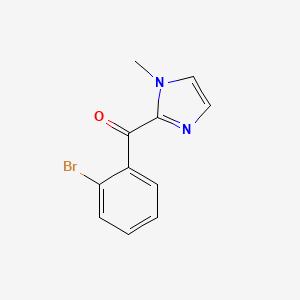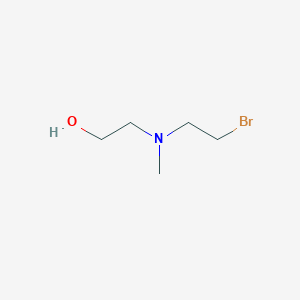
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is a chemical compound with the molecular formula C8H5Cl2N5S It is characterized by the presence of a pyrazine ring substituted with chlorine and an amine group, as well as a pyridazine ring substituted with chlorine and linked via a thioether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine typically involves the following steps:
Formation of the Pyridazine Intermediate: The starting material, 3-chloropyridazine, is chlorinated to form 3-chloro-4-chloropyridazine.
Thioether Formation: The chlorinated pyridazine is then reacted with 6-chloropyrazin-2-amine in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage.
The reaction conditions generally involve heating the reactants in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrazine and pyridazine rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The thioether linkage can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving sulfur-containing compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The thioether linkage and the presence of chlorine atoms may play a role in its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-6-chloropyridazine: A related compound with a similar pyridazine ring structure but lacking the thioether linkage and pyrazine ring.
6-Chloropyrazin-2-amine: A related compound with a similar pyrazine ring structure but lacking the thioether linkage and pyridazine ring.
Uniqueness
6-Chloro-3-((3-chloropyridazin-4-yl)thio)pyrazin-2-amine is unique due to the presence of both pyrazine and pyridazine rings linked via a thioether bond. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H5Cl2N5S |
|---|---|
Poids moléculaire |
274.13 g/mol |
Nom IUPAC |
6-chloro-3-(3-chloropyridazin-4-yl)sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-5-3-12-8(7(11)14-5)16-4-1-2-13-15-6(4)10/h1-3H,(H2,11,14) |
Clé InChI |
YIOVCJPMJNGYNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=NC(=C1SC2=NC=C(N=C2N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 4-[5-(methoxymethyl)-2-oxo-3-oxazolidinyl]-](/img/structure/B13984347.png)





![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B13984377.png)







